3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Catalog No.
S8266431
CAS No.
M.F
C13H14N2O4
M. Wt
262.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldeh...

Product Name

3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

IUPAC Name

5-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C13H14N2O4/c1-17-10-5-4-9(12(18-2)13(10)19-3)11-8(7-16)6-14-15-11/h4-7H,1-3H3,(H,14,15)

InChI Key

XXJTVKHVWIVCFJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C2=C(C=NN2)C=O)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C2=C(C=NN2)C=O)OC)OC

3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound characterized by its unique pyrazole ring structure, which is substituted with a 2,3,4-trimethoxyphenyl group and an aldehyde functional group at the 4-position. The presence of multiple methoxy groups enhances its lipophilicity and potential biological activity. This compound is of interest due to its structural complexity and the diverse applications it may have in medicinal chemistry and organic synthesis.

Typical of aldehydes and pyrazoles:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The aldehyde can be reduced to an alcohol, which may further react under different conditions.
  • Substitution Reactions: The pyrazole ring can undergo nucleophilic substitution, allowing for the introduction of various substituents depending on the reaction conditions and reagents used.

Research indicates that pyrazole derivatives, including 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, exhibit a range of biological activities. These compounds have been studied for their potential antitumor properties, with some derivatives showing significant cytotoxic effects against various cancer cell lines. The presence of methoxy groups is believed to enhance these biological effects by influencing the compound's interaction with biological targets.

The synthesis of 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves the reaction of a suitable phenylhydrazine derivative with phosphorus oxychloride and dimethylformamide to yield the desired pyrazole derivative.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving appropriate precursors that contain both pyrazole and aldehyde functionalities.

The specific conditions for these reactions typically include controlled temperatures and specific solvent environments to optimize yields and purity.

3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting cancer or inflammatory diseases.
  • Organic Synthesis: Serving as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in creating novel materials due to its unique chemical structure.

Studies have indicated that this compound interacts with various biological targets. For instance, molecular docking studies have shown that it can bind effectively to proteins involved in cancer pathways. These interactions are crucial for understanding how the compound may exert its biological effects and for guiding further drug development efforts.

Several compounds share structural similarities with 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehydeFluorinated phenyl groupUsed as an intermediate in anti-inflammatory drugs .
3-Phenyl-1H-pyrazole-4-carbaldehydeSimple phenyl substitutionExhibits different reactivity patterns.
1H-Pyrazole-4-carbaldehyde derivativesVarious substitutions on the pyrazole ringBroad spectrum of biological activities .

Uniqueness

The uniqueness of 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde lies in its specific arrangement of methoxy groups on the aromatic ring, which significantly influences its solubility and interaction with biological targets compared to other pyrazole derivatives. This structural feature may enhance its pharmacological profile and applicability in therapeutic contexts.

3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1441053-80-0) is a pyrazole derivative characterized by a carbaldehyde group at position 4 and a 2,3,4-trimethoxyphenyl substituent at position 3. Its molecular formula is $$ \text{C}{13}\text{H}{14}\text{N}{2}\text{O}{4} $$, with a molecular weight of 262.26 g/mol. The compound’s structure combines a planar pyrazole ring with electron-rich methoxy groups, which influence its reactivity and intermolecular interactions (Figure 1).

Table 1: Comparative Molecular Data for Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde$$ \text{C}{13}\text{H}{14}\text{N}{2}\text{O}{4} $$262.262,3,4-Trimethoxyphenyl, carbaldehyde
1-Methyl-3-(3,4,5-trimethoxyphenyl)pyrazole$$ \text{C}{13}\text{H}{16}\text{N}{2}\text{O}{3} $$248.283,4,5-Trimethoxyphenyl, methyl
1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde$$ \text{C}{19}\text{H}{18}\text{N}{2}\text{O}{4} $$338.40Phenyl, 3,4,5-trimethoxyphenyl, carbaldehyde

The carbaldehyde group ($$-\text{CHO}$$) at position 4 enhances electrophilicity, enabling nucleophilic additions and condensations, while the methoxy groups ($$-\text{OCH}_3$$) contribute to steric hindrance and electronic effects.

Historical Context in Heterocyclic Chemistry

Pyrazoles have been studied since the late 19th century, but the incorporation of methoxy and carbaldehyde functionalities gained traction in the 2000s with the rise of targeted drug design. The trimethoxyphenyl moiety, in particular, mimics colchicine’s structure, attracting interest in anticancer agent development. Early syntheses focused on hydrazone intermediates, but modern methods like the Vilsmeier-Haack reaction improved yields and selectivity for carbaldehyde derivatives.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

262.09535693 g/mol

Monoisotopic Mass

262.09535693 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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